molecular formula C17H22FN8O6PS B12825682 ((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen ((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate

((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen ((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate

Cat. No.: B12825682
M. Wt: 516.4 g/mol
InChI Key: IQEDABQMWPFVRU-ADEWGFFLSA-N
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Description

The compound ((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate) is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, an oxathiolane ring, and a phosphonate group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate) involves multiple steps, including the formation of the oxathiolane ring and the attachment of the pyrimidine and purine moieties. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate): can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate): has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of ((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogs and phosphonate derivatives, such as:

  • Adefovir dipivoxil
  • Tenofovir disoproxil fumarate
  • Cidofovir

Uniqueness

The uniqueness of ((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate) lies in its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties. This makes it a valuable compound for further research and potential therapeutic development.

Properties

Molecular Formula

C17H22FN8O6PS

Molecular Weight

516.4 g/mol

IUPAC Name

[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphinic acid

InChI

InChI=1S/C17H22FN8O6PS/c1-9(2-25-7-23-13-15(20)21-6-22-16(13)25)30-8-33(28,29)31-4-12-32-11(5-34-12)26-3-10(18)14(19)24-17(26)27/h3,6-7,9,11-12H,2,4-5,8H2,1H3,(H,28,29)(H2,19,24,27)(H2,20,21,22)/t9-,11+,12-/m1/s1

InChI Key

IQEDABQMWPFVRU-ADEWGFFLSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC[C@@H]3O[C@@H](CS3)N4C=C(C(=NC4=O)N)F

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCC3OC(CS3)N4C=C(C(=NC4=O)N)F

Origin of Product

United States

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